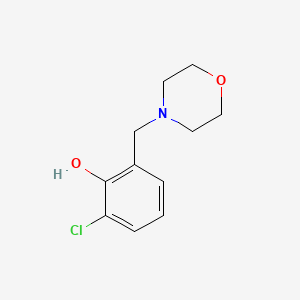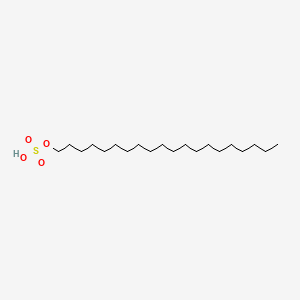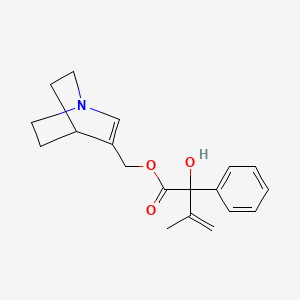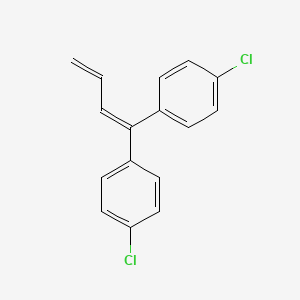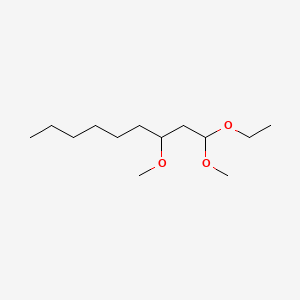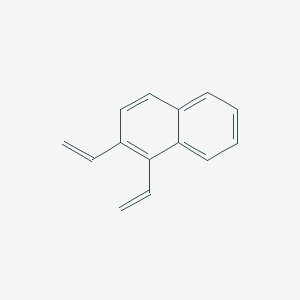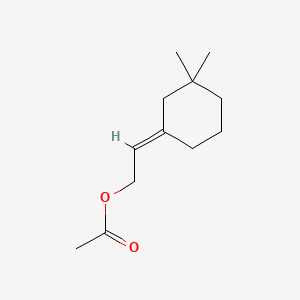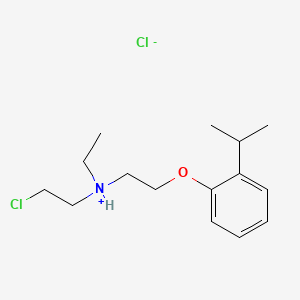![molecular formula C15H18O5 B13778820 4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid CAS No. 898766-99-9](/img/structure/B13778820.png)
4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a phenyl ring, which is further connected to a butyric acid moiety. This compound is often used in organic synthesis, particularly in the protection of amines and other functional groups during multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid typically involves the reaction of the corresponding phenylboronic acid with tert-butyl chloroformate. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate . The reaction proceeds via the formation of an intermediate boronate ester, which is then hydrolyzed to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved efficiency compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed to remove the Boc group.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Free amines.
Applications De Recherche Scientifique
4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid involves the protection of functional groups, particularly amines, during chemical synthesis. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butoxycarbonyl)phenylboronic acid: Similar in structure but used primarily in Suzuki-Miyaura coupling reactions.
4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester: Another related compound used in organic synthesis.
Uniqueness
4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid is unique due to its specific combination of a Boc-protected phenyl ring and a butyric acid moiety. This combination allows it to serve as a versatile intermediate in the synthesis of complex organic molecules, providing both protection and reactivity in a single compound.
Propriétés
Numéro CAS |
898766-99-9 |
|---|---|
Formule moléculaire |
C15H18O5 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
4-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H18O5/c1-15(2,3)20-14(19)11-7-5-4-6-10(11)12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,17,18) |
Clé InChI |
KNIVAYZPMIUHLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


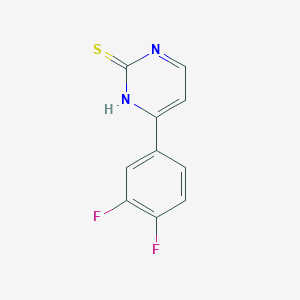

![{2-Ethylhexyloxy}-1,4-phenylene)]](/img/structure/B13778760.png)


